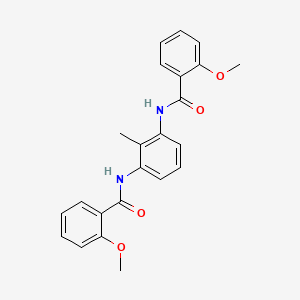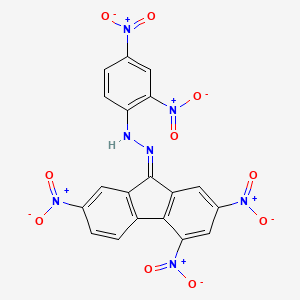![molecular formula C14H15N3OS B5768137 N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5768137.png)
N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiadiazole derivatives, which have been reported to exhibit various biological activities, such as anti-inflammatory, antimicrobial, and anticancer effects.
Mecanismo De Acción
The exact mechanism of action of N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is not fully understood. However, studies have shown that this compound exerts its biological effects through various pathways, including the inhibition of inflammatory mediators, such as prostaglandins and cytokines. It also exhibits antimicrobial activity through the disruption of bacterial cell membranes. Furthermore, it has been reported to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. It also exhibits potent antimicrobial activity against various bacterial strains. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide in lab experiments is its potent biological activity. This compound exhibits significant anti-inflammatory, antimicrobial, and anticancer effects, making it a promising candidate for the development of new therapeutics. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide. One potential direction is the development of new therapeutics for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the investigation of this compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, future studies could focus on optimizing the synthesis method of this compound to improve its potency and reduce potential toxicity.
Métodos De Síntesis
The synthesis of N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can be achieved through various methods, including the reaction of 2-phenylacetic acid with thionyl chloride to form 2-phenylacetyl chloride, which is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of triethylamine to produce the desired compound. Another method involves the reaction of 2-phenylacetic acid with thionyl chloride to form 2-phenylacetyl chloride, which is then reacted with 5-mercapto-1,3,4-thiadiazole-2-carboxylic acid in the presence of triethylamine to yield this compound.
Aplicaciones Científicas De Investigación
N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been studied extensively for its potential therapeutic properties. It has been reported to exhibit significant anti-inflammatory, antimicrobial, and anticancer effects. In addition, this compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[5-[(E)-but-2-en-2-yl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-3-10(2)13-16-17-14(19-13)15-12(18)9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3,(H,15,17,18)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQUFDZWCLMJTJ-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768060.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5768067.png)

![2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5768095.png)

![N-(2-methoxyethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5768103.png)

![4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5768119.png)
![N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5768122.png)
![ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5768124.png)

![4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5768153.png)
